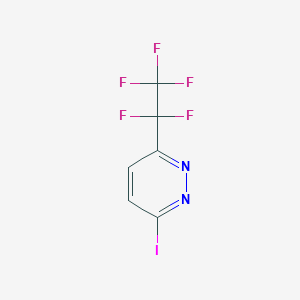
N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-メチルプロピル)-1,2,3,4-テトラヒドロナフタレン-2-アミンは、アミン類に属する有機化合物です。これは、第2炭素にアミノ基が結合し、窒素に2-メチルプロピル基が結合したテトラヒドロナフタレンコア構造を特徴としています。
準備方法
合成ルートおよび反応条件
N-(2-メチルプロピル)-1,2,3,4-テトラヒドロナフタレン-2-アミンの合成には、通常、以下の手順が用いられます。
テトラヒドロナフタレンコアの形成: これは、ナフタレンを炭素上のパラジウム(Pd / C)などの適切な触媒を使用して高圧および高温で水素化することによって達成できます。
アミノ基の導入: アミノ基は、還元アミノ化によって導入できます。これは、シアン化ホウ素ナトリウム(NaBH3CN)などの還元剤の存在下で、テトラヒドロナフタレンをアンモニアまたはアミン誘導体などのアミン源と反応させることを含みます。
2-メチルプロピル基の結合: 最後のステップは、塩基性条件下でアミノ基を2-メチルプロピルハライド(例:2-メチルプロピルクロリド)でアルキル化することです。
工業的製造方法
この化合物の工業的製造には、同様の合成ルートが用いられる場合がありますが、規模が大きくなり、連続フロー反応器と最適化された反応条件が使用されます。これにより、高い収率と純度が保証されます。クロマトグラフィーなどの自動化システムと高度な精製技術を使用すると、製造プロセスの効率をさらに高めることができます。
化学反応の分析
反応の種類
N-(2-メチルプロピル)-1,2,3,4-テトラヒドロナフタレン-2-アミンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用して酸化して、対応するケトンまたはカルボン酸を形成できます。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、ケトンまたはアルデヒドをアルコールまたはアミンに戻すことができます。
置換: アミノ基は、アルキルハライドとの求核置換反応に関与して、第二級または第三級アミンを形成できます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム(KMnO4)。
還元: 無水エーテル中の水素化リチウムアルミニウム(LiAlH4)。
置換: 水酸化ナトリウム(NaOH)などの塩基の存在下でのアルキルハライド(例:ヨウ化メチル)。
主な生成物
酸化: ケトン、カルボン酸。
還元: アルコール、アミン。
置換: 第二級または第三級アミン。
科学的研究の応用
N-(2-メチルプロピル)-1,2,3,4-テトラヒドロナフタレン-2-アミンは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合研究など、生物系における潜在的な役割について調査されています。
医学: 特定の受容体または酵素を標的にする新薬の開発など、潜在的な治療効果について検討されています。
産業: ポリマーやコーティングなど、特殊化学品や材料の製造に使用されています。
作用機序
N-(2-メチルプロピル)-1,2,3,4-テトラヒドロナフタレン-2-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、阻害剤または活性化剤として作用し、これらの標的の活性を調節し、さまざまな生化学的経路に影響を与える可能性があります。その結合親和性、選択性、および下流効果に関する詳細な研究は、その作用機序を完全に理解するために不可欠です。
類似化合物の比較
類似化合物
- N-(2-メチルプロピル)-2,4-ヘキサジエンアミド
- イソブタノール(2-メチルプロパン-1-オール)
- N-メチル-2-ピロリドン
独自性
N-(2-メチルプロピル)-1,2,3,4-テトラヒドロナフタレン-2-アミンは、テトラヒドロナフタレンコアとアミンと2-メチルプロピル基の両方の存在などの特定の構造的特徴により独自です。これらの構造要素は、さまざまな用途に適した貴重な化合物となる、独特の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
- N-(2-methylpropyl)-2,4-hexanedienamide
- Isobutanol (2-Methylpropan-1-ol)
- N-Methyl-2-pyrrolidone
Uniqueness
N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific structural features, such as the tetrahydronaphthalene core and the presence of both an amine and a 2-methylpropyl group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21N/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14/h3-6,11,14-15H,7-10H2,1-2H3 |
InChIキー |
ITOKIOVREYXDHH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1CCC2=CC=CC=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)
![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)









